2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid
Description
Properties
IUPAC Name |
2-[3-bromo-4-(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO6/c11-7-3-6(16-4-9(12)13)1-2-8(7)17-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUWOLSAUDOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204030 | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84794-73-0 | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84794-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2′-[(2-bromo-1,4-phenylene)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential as an antitumor agent. Its derivatives have shown promising cytotoxic activity against various cancer cell lines.
- Case Study : A derivative of this compound was tested against a panel of human tumor cell lines, revealing significant antitumor activity with IC50 values as low as 2.76 µM against specific cancer types. This suggests that modifications to the structure can enhance biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | OVXF 899 | 2.76 |
| Derivative B | PXF 1752 | 9.27 |
| Reference Drug | Doxorubicin | Varies |
Materials Science
In materials science, the compound's ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology.
- Case Study : Research indicates that complexes formed with metals like copper can enhance the catalytic properties of the compound, making it suitable for reactions requiring efficient electron transfer .
| Metal Complex | Reaction Type | Efficiency |
|---|---|---|
| Copper Complex | Oxidation | High |
| Silver Complex | Reduction | Moderate |
Environmental Studies
Given its brominated structure, the compound has been evaluated for its environmental impact and potential as a pollutant.
- Case Study : Studies have shown that compounds similar to 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid can persist in the environment and bioaccumulate in aquatic organisms. This raises concerns about their ecological effects .
| Environmental Impact | Observed Effects |
|---|---|
| Bioaccumulation | Significant in fish species |
| Persistence | Detected in sediment samples |
Comparison with Similar Compounds
Structural and Physical Properties
Notes:
Chemical Reactivity and Functional Group Influence
- Bromo Substituent : Acts as a leaving group in nucleophilic substitution reactions. Enhances electrophilic aromatic substitution (EAS) at meta/para positions due to electron-withdrawing effects.
- Nitro Substituent : Strong electron-withdrawing group deactivates the aromatic ring, directing EAS to meta positions. May increase acidity of acetic acid groups .
- Parent Compound : Lacking substituents, it is less reactive in substitution reactions but serves as a scaffold for further functionalization .
- Chloro Analogs : Moderate electron-withdrawing effects; chloro groups can participate in cross-coupling reactions (e.g., Suzuki) .
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid typically involves:
- Bromination of a 1,4-phenylene precursor to introduce the bromine atom at the 2-position.
- Etherification to link diacetic acid moieties via oxygen atoms to the brominated phenylene ring.
This approach ensures the desired substitution pattern and functional groups are introduced with regioselectivity and good yield.
Bromination Techniques
Bromination of aromatic compounds such as 1,4-dihydroxybenzene derivatives is a critical step. The following methods are commonly employed:
Electrophilic Aromatic Substitution (EAS) with Molecular Bromine (Br2):
Bromine is used under controlled conditions (solvent, temperature, catalyst) to selectively brominate the aromatic ring at the 2-position relative to hydroxyl groups.- Solvents like chloroform or carbon tetrachloride are typical.
- Reaction temperature is usually maintained between 0 °C and room temperature to avoid polybromination.
- Radical initiators or catalysts such as ferric chloride (FeCl3) can be used to improve selectivity.
- Dark or low-light conditions may be employed to prevent radical side reactions.
- Bromination yields mono-bromo derivatives in high purity and yield (generally >70%).
This method is supported by extensive literature on bromination of aromatic compounds.
Radical Bromination:
In some cases, radical bromination using bromine and radical initiators (e.g., benzoyl peroxide) at elevated temperatures can be used for selective bromination of side chains or activated positions. However, for aromatic ring bromination, EAS is preferred for regioselectivity.
Experimental Data Summary
Research Findings and Structural Confirmation
- The final product’s structure is confirmed by X-ray crystallography , showing the expected substitution pattern and ether linkages.
- The purity and identity are further verified by NMR spectroscopy and mass spectrometry , confirming the presence of bromine and diacetic acid groups.
- Reaction conditions are optimized to minimize side reactions such as polybromination or incomplete etherification.
- The use of mild bases and controlled temperatures ensures high regioselectivity and yield.
Q & A
Q. What are the established synthetic routes for 2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid?
The compound is synthesized via brominated phenylene intermediates. A common approach involves:
- Sonogashira coupling : Brominated phenylene derivatives (e.g., 2,5-diiodo-1,4-phenylene) are reacted with acetylene-containing precursors under palladium/copper catalysis to form the core structure .
- Hydrolysis of ester precursors : Dimethyl esters (e.g., dimethyl 2,2'-[(2-bromo-1,4-phenylene)bis(oxy)]diacetate, CAS 84794-82-1) are hydrolyzed using LiOH·H₂O in THF/H₂O (1:2) to yield the diacetic acid derivative. Purification involves repeated washes with ethyl acetate, acetone, and hexane .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- 1H/13C NMR : Confirms the presence of bromophenylene protons (δ 7.2–7.8 ppm) and acetate methylene groups (δ 3.8–4.2 ppm) .
- MALDI-TOF-MS : Validates molecular weight (expected m/z: 329.05 for C₁₀H₉BrO₆) and purity .
- X-ray crystallography : Resolves co-crystal structures (e.g., with bis(4-pyridyl)disulfide) to confirm spatial arrangement .
Q. What safety protocols are recommended for handling this compound?
- Hazards : Irritant to eyes, skin, and respiratory system (R36, R37, R38) .
- First aid : Skin/eye exposure requires immediate rinsing with water (15+ mins); inhalation necessitates fresh air and medical consultation .
- Storage : Stable at room temperature in anhydrous conditions; melting point ~180°C (similar to non-brominated analogs) .
Advanced Research Questions
Q. How does bromine substitution influence ligand behavior in coordination polymers?
Bromine enhances ligand rigidity and electronic effects, impacting metal coordination. For example:
- Cd(II) coordination : Bromophenylene derivatives form co-crystals (e.g., with bis(4-pyridyl)disulfide) due to π-π stacking and halogen bonding .
- Chelation studies : The acetic acid groups act as flexible linkers, enabling pH-dependent binding to transition metals (e.g., Fe³⁺, Cu²⁺) for catalytic or sensing applications .
Q. What challenges arise in optimizing reaction yields for derivatives of this compound?
- Contradictions in hydrolysis efficiency : LiOH-mediated hydrolysis achieves ~95% yield for diacetic acids , but ester precursors (e.g., dimethyl esters) may require stringent anhydrous conditions to avoid side reactions.
- Purification hurdles : Dialysis (10,000 MWCO) is critical to remove unreacted monomers and catalysts, as residual palladium/copper can distort NMR and MS data .
Q. How can this compound be applied in siRNA delivery systems?
- Polymer nanoparticle synthesis : The bromophenylene core is incorporated into poly(phenylene ethynylene) (PPE) backbones via palladium-catalyzed polymerization. The acetic acid groups enhance water solubility post-dialysis, enabling siRNA encapsulation .
- Functionalization : Amine-modified PPEs (derived from bromophenylene intermediates) improve cellular uptake in protoplast models (e.g., tobacco BY-2) .
Q. What strategies resolve contradictions in crystallographic data for co-crystals?
- Multi-technique validation : Pair X-ray data with DFT calculations to confirm bond angles/distances. For example, co-crystals with bis(4-pyridyl)disulfide show deviations <2% between experimental and computed geometries .
- Thermogravimetric analysis (TGA) : Assess thermal stability to rule out solvent inclusion artifacts in crystallographic models .
Methodological Considerations
8. Designing experiments to study substituent effects on reactivity:
- Comparative synthesis : Replace bromine with chlorine or methyl groups (e.g., 2-chloro-1,4-phenylene analogs, CAS 84794-72-9) and monitor reaction kinetics via HPLC .
- Electron-withdrawing effects : Bromine reduces electron density at the phenylene core, slowing electrophilic substitution but enhancing oxidative stability .
9. Evaluating environmental stability under varying conditions:
- pH-dependent degradation : Expose the compound to buffers (pH 2–12) and analyze decomposition products via LC-MS. Brominated aromatics show resistance to hydrolysis below pH 10 .
- Photostability : UV-Vis spectroscopy (λ = 254–365 nm) reveals no significant degradation over 72 hours, critical for biomedical applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
